

Application Notes and Protocols for Cell-Based Assay Development for Darenzepine

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Compound of Interest

Compound Name: Darenzepine

Cat. No.: B10801125

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Introduction

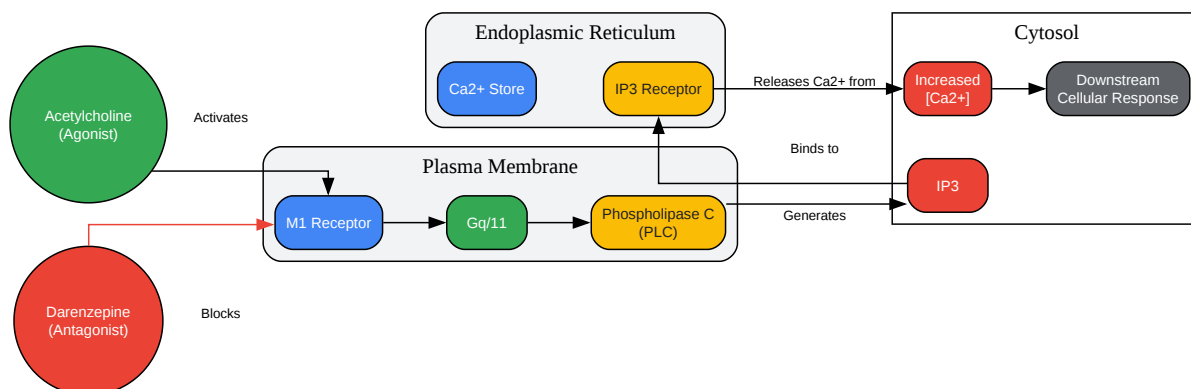
Darenzepine is a potent and selective antagonist of the muscarinic acetylcholine M1 receptor (M1 mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The M1 receptor is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. As a Gq/11-coupled receptor, activation of the M1 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium. This document provides detailed protocols for the development of cell-based assays to characterize the pharmacological activity of **Darenzepine** and other M1 receptor antagonists.

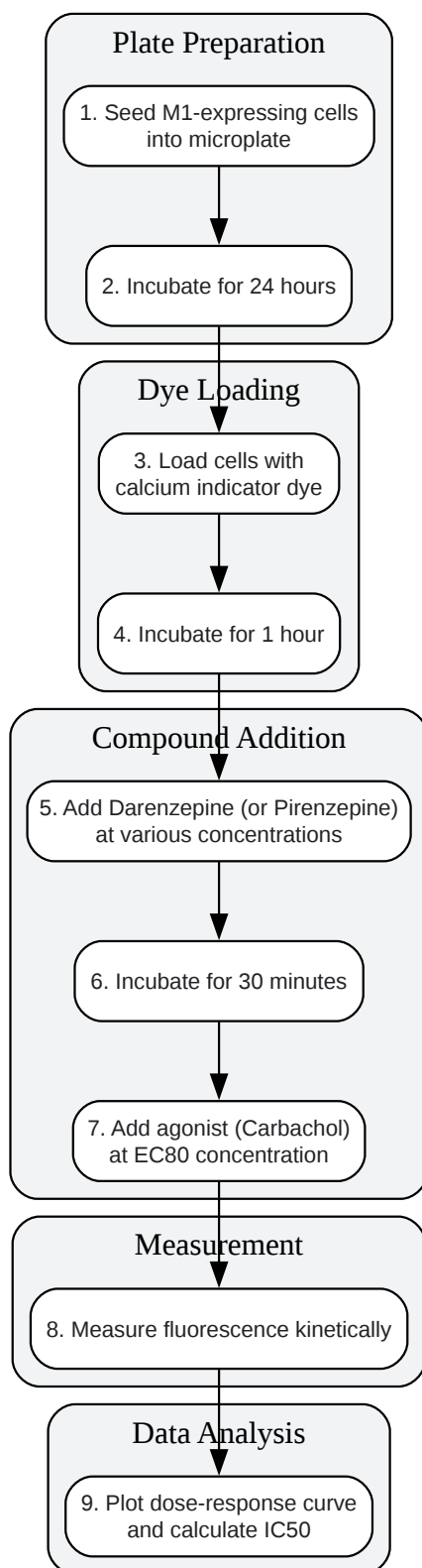
The following sections detail the necessary cell lines, reagents, and step-by-step procedures for conducting a primary functional screen using a calcium mobilization assay and a secondary assay for determining selectivity via cyclic adenosine monophosphate (cAMP) measurement.

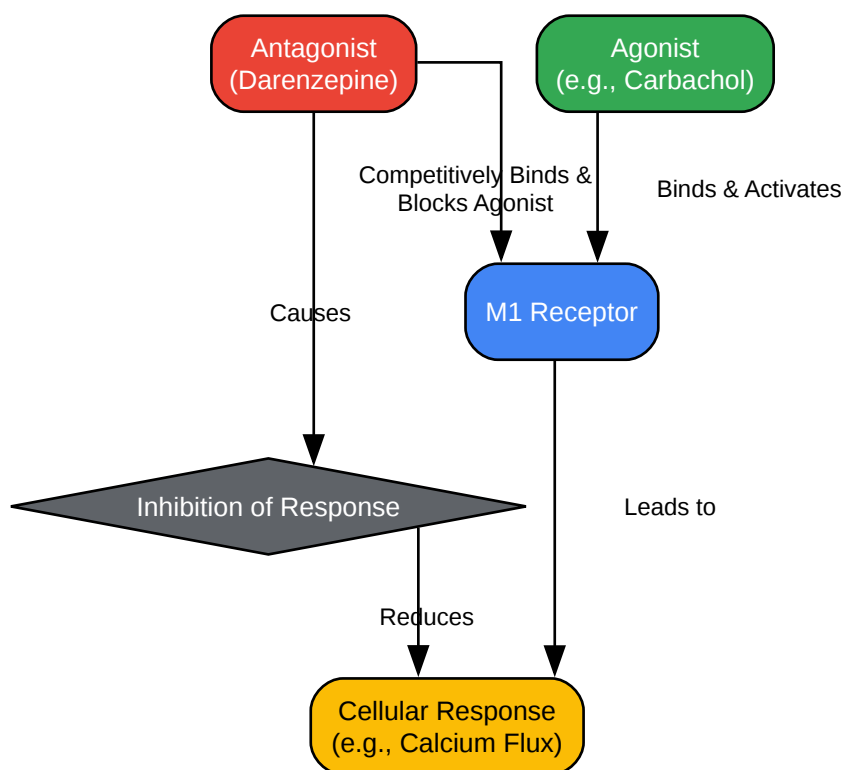
M1 Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor, upon binding to an agonist like acetylcholine, activates the Gq/11 G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a transient

increase in cytosolic calcium concentration. This calcium signal can then activate various downstream cellular responses.







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References

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- 2. Central oxotremorine antagonist properties of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
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